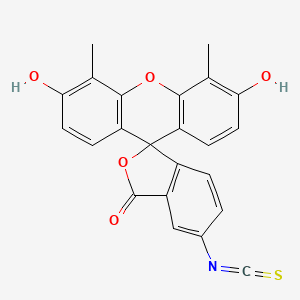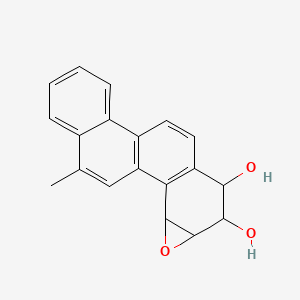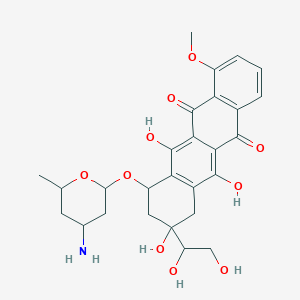
3-乙基金刚烷-1-胺
描述
3-ethyladamantan-1-amine is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its biological activity and has been studied for various applications in medicine and chemistry. The molecular formula of 3-ethyladamantan-1-amine is C12H21N, and it has a molecular weight of 179.3 g/mol .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its effects on cellular processes and its potential as a therapeutic agent.
准备方法
The synthesis of 3-ethyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-aminoadamantane with ethyl halides under basic conditions to introduce the ethyl group at the 3-position. Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
化学反应分析
3-ethyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.
作用机制
The mechanism of action of 3-ethyladamantan-1-amine involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting excessive activation of these receptors, the compound helps to protect neurons from excitotoxicity, a process that can lead to cell death .
相似化合物的比较
3-ethyladamantan-1-amine is similar to other adamantane derivatives such as 1-aminoadamantane and 1-amino-3,5-dimethyladamantane. its unique ethyl substitution at the 3-position provides distinct pharmacological properties, making it more effective in certain therapeutic applications. Other similar compounds include:
1-Amino-3,5-dimethyladamantane: Known for its use in treating Parkinson’s disease.
1-Amino-3,7-dimethyladamantane: Studied for its neuroprotective effects.
属性
IUPAC Name |
3-ethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNSGBYKOJYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874371 | |
| Record name | 1-AMINOADAMANTANE,3-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41100-45-2 | |
| Record name | 1-Amino-3-ethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINOADAMANTANE,3-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-3-ETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSU8GE9EBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "1-aminoadamantanes." Could you elaborate on the specific compound, 1-Amino-3-ethyladamantane, and its relevance to this study?
A1: While the paper focuses on the broader class of 1-aminoadamantanes, 1-Amino-3-ethyladamantane is a specific compound within this group. It's structurally similar to the compounds investigated in the study and is known to influence neuronal activity. Although the paper doesn't directly investigate 1-Amino-3-ethyladamantane, the findings regarding the effects of its isomers on membrane anisotropy and motoneuron excitability provide valuable insights into its potential mechanisms of action. This is because structural similarities often translate to shared pharmacological properties.
Q2: The study highlights the impact of 1-aminoadamantanes on "membrane anisotropy." What is membrane anisotropy, and why is its alteration significant in the context of neuronal function?
A2: Membrane anisotropy refers to the asymmetrical arrangement of lipid molecules within cell membranes. This asymmetry is crucial for maintaining the fluidity and proper functioning of membrane proteins, including ion channels vital for neuronal signaling. The study demonstrates that 1-aminoadamantanes can alter membrane anisotropy []. This alteration could potentially impact the activity of ion channels embedded within the membrane, ultimately influencing the excitability of neurons.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)









![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)
